Ergosine
Overview
Description
Ergosine is a naturally occurring ergot alkaloid produced by fungi, particularly by the Claviceps purpurea species. Ergot alkaloids are known for their significant effects on the central nervous system due to their structural similarity to neurotransmitters. This compound, like other ergot alkaloids, has a complex chemical structure that includes an indole ring system, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Ergosine, like other ergot alkaloids, has a complex mechanism of action. It has partial agonist and/or antagonist activity against tryptaminergic, dopaminergic, and alpha-adrenergic receptors depending on their site . These receptors play crucial roles in various physiological processes, including neurotransmission, vascular tone regulation, and uterine contraction .
Mode of Action
This compound interacts with its targets (tryptaminergic, dopaminergic, and alpha-adrenergic receptors) to modulate their activity. This interaction can result in vasoconstriction, depression of central vasomotor centers, and stimulation of uterine contractions . The specific effects depend on the receptor type and location, as well as the physiological context.
Biochemical Pathways
This compound, as an ergot alkaloid, is involved in several biochemical pathways. It is known to modulate diverse functions controlled by the hypothalamus . .
Pharmacokinetics
Ergot alkaloids are generally known for their ability to cross the blood-brain barrier and exert effects on the central nervous system . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on the specific physiological context. For instance, in the context of vascular tone regulation, this compound can cause vasoconstriction . In the uterus, it can stimulate contractions . These effects are due to this compound’s interaction with various receptors and its modulation of their activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, cool and wet environmental conditions promote ergot infection in crops and grasses, which can affect the production and availability of ergot alkaloids like this compound . Additionally, the physiological environment, such as the presence of other signaling molecules, can also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ergosine typically involves the incorporation of thiazolidine-4-carboxylic acid into the ergot alkaloid structure by the Claviceps purpurea fungus. This process is complex and requires specific conditions to ensure the correct formation of the this compound molecule .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Claviceps purpurea on suitable substrates, such as rye or other cereal grains. The fungal hyphae invade the ovule of the host plant and replace the developing grain with sclerotia, which contain the desired alkaloid. These sclerotia are then harvested and processed to extract this compound .
Chemical Reactions Analysis
Types of Reactions: Ergosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The specific conditions depend on the desired modification of the this compound molecule .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of more oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ergosine has a wide range of scientific research applications due to its unique chemical structure and biological activity. In chemistry, it is used as a model compound for studying the behavior of ergot alkaloids. In biology and medicine, this compound is studied for its effects on the central nervous system and its potential therapeutic applications. Additionally, this compound is used in the industry for the development of pharmaceuticals and other bioactive compounds .
Comparison with Similar Compounds
Ergosine is structurally similar to other ergot alkaloids, such as ergotamine, ergometrine, and ergocristine. These compounds share the ergoline ring system and have similar biological activities. this compound is unique in its specific receptor interactions and the resulting pharmacological effects.
List of Similar Compounds:- Ergotamine
- Ergometrine
- Ergocristine
- Ergocornine
- Ergokryptine
This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications. Its complex chemical structure and interactions with various molecular targets continue to be subjects of extensive study and exploration.
Properties
IUPAC Name |
N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESVMZOPWPCFAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561-94-4 | |
Record name | Ergosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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